molecular formula C25H30N2O4S B2810671 4-(3,5-Dimethylpiperidin-1-yl)-6,7-dimethoxy-3-tosylquinoline CAS No. 902945-62-4

4-(3,5-Dimethylpiperidin-1-yl)-6,7-dimethoxy-3-tosylquinoline

Cat. No.: B2810671
CAS No.: 902945-62-4
M. Wt: 454.59
InChI Key: YRXVPZLZUYHEND-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylpiperidin-1-yl)-6,7-dimethoxy-3-tosylquinoline is a complex organic compound that features a quinoline core substituted with a tosyl group, dimethoxy groups, and a dimethylpiperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylpiperidin-1-yl)-6,7-dimethoxy-3-tosylquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the quinoline derivative with tosyl chloride in the presence of a base such as pyridine.

    Attachment of the Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Incorporation of the Dimethylpiperidinyl Moiety: The final step involves the nucleophilic substitution reaction where the piperidine derivative is introduced to the quinoline core under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylpiperidin-1-yl)-6,7-dimethoxy-3-tosylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can modify the quinoline core or the tosyl group.

    Substitution: Nucleophilic substitution reactions can occur at the tosyl group or the methoxy groups, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylpiperidin-1-yl)-6,7-dimethoxy-3-tosylquinoline involves its interaction with specific molecular targets such as histamine H3 receptors and sigma-1 receptors. The compound binds to these receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpiperidine: A precursor to various pharmaceuticals and agrochemicals.

    6,7-Dimethoxyquinoline: A simpler analog used in the synthesis of more complex quinoline derivatives.

    Tosylquinoline: A related compound with similar structural features but lacking the piperidinyl moiety.

Uniqueness

4-(3,5-Dimethylpiperidin-1-yl)-6,7-dimethoxy-3-tosylquinoline is unique due to the combination of its structural elements, which confer specific biological activities not observed in simpler analogs. The presence of the dimethylpiperidinyl moiety, in particular, enhances its binding affinity to certain receptors, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4S/c1-16-6-8-19(9-7-16)32(28,29)24-13-26-21-12-23(31-5)22(30-4)11-20(21)25(24)27-14-17(2)10-18(3)15-27/h6-9,11-13,17-18H,10,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXVPZLZUYHEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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